molecular formula C25H21N5O4 B2777643 N-(4-methoxyphenyl)-2-[4-(2-methylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamide CAS No. 1215635-29-2

N-(4-methoxyphenyl)-2-[4-(2-methylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamide

Cat. No.: B2777643
CAS No.: 1215635-29-2
M. Wt: 455.474
InChI Key: YTEPHTHXGMNNNS-UHFFFAOYSA-N
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Description

N-(4-methoxyphenyl)-2-[4-(2-methylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamide: is a complex organic compound that belongs to the class of triazoloquinoxaline derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of multiple functional groups, including methoxyphenyl, tolyloxy, and triazoloquinoxaline, contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxyphenyl)-2-[4-(2-methylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:

    Formation of the triazoloquinoxaline core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the triazoloquinoxaline ring.

    Introduction of the methoxyphenyl group: This can be achieved through nucleophilic substitution reactions where a methoxyphenyl group is introduced to the triazoloquinoxaline core.

    Attachment of the tolyloxy group: This step involves the reaction of the intermediate with o-tolyl alcohol under dehydrating conditions to form the tolyloxy derivative.

    Acetylation: The final step involves the acetylation of the intermediate to form the desired compound.

Industrial Production Methods

Industrial production of This compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, optimized reaction temperatures, and pressures, as well as continuous flow reactors to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxyphenyl)-2-[4-(2-methylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamide: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or electrophiles like alkyl halides.

Major Products Formed

    Oxidation: Formation of quinoxaline derivatives.

    Reduction: Formation of reduced triazoloquinoxaline derivatives.

    Substitution: Formation of substituted triazoloquinoxaline derivatives.

Scientific Research Applications

N-(4-methoxyphenyl)-2-[4-(2-methylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamide: has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an anti-cancer, anti-inflammatory, and antimicrobial agent.

    Biological Research: Used in the study of enzyme inhibition and receptor binding.

    Industrial Applications: Potential use in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-2-[4-(2-methylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. It may also interact with receptors, modulating their activity and downstream signaling pathways.

Comparison with Similar Compounds

N-(4-methoxyphenyl)-2-[4-(2-methylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamide: can be compared with other triazoloquinoxaline derivatives:

    N-(4-methoxyphenyl)-2-(1-oxo-4-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide: Similar structure but with a para-tolyloxy group.

    N-(4-methoxyphenyl)-2-(1-oxo-4-(m-tolyloxy)-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide: Similar structure but with a meta-tolyloxy group.

The uniqueness of This compound lies in its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to its analogs.

Properties

IUPAC Name

N-(4-methoxyphenyl)-2-[4-(2-methylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21N5O4/c1-16-7-3-6-10-21(16)34-24-23-28-29(15-22(31)26-17-11-13-18(33-2)14-12-17)25(32)30(23)20-9-5-4-8-19(20)27-24/h3-14H,15H2,1-2H3,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTEPHTHXGMNNNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OC2=NC3=CC=CC=C3N4C2=NN(C4=O)CC(=O)NC5=CC=C(C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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